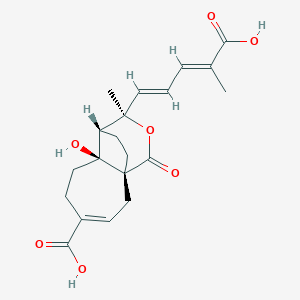

Demethoxydeacetoxypseudolaric acid B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

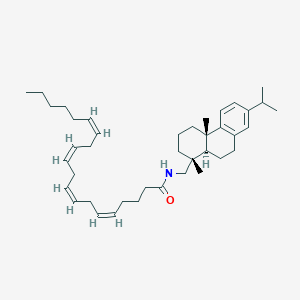

デメトキシデアセトキシプセウドラリック酸 B は、チョウセンゴヨウ(Pseudolarix amabilis)の根皮から得られるジテルペノイド化合物です。これは、プセウドラリック酸 C2 のグルコシドの代謝産物です。 この化合物は、抗菌性、抗炎症性、抗腫瘍性など、生物学的活性を有するため、関心を集めています .

科学的研究の応用

Demethoxydeacetoxypseudolaric acid B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.

Biology: The compound is studied for its antimicrobial and anti-inflammatory properties.

Medicine: Research focuses on its potential as an antitumor agent and its ability to modulate the immune system.

Industry: It is used in the development of pharmaceuticals and as a bioactive compound in various formulations

作用機序

デメトキシデアセトキシプセウドラリック酸 B は、微生物の代謝経路を阻害することによって、微生物の増殖を阻害することで効果を発揮します。これは細胞分裂を防ぎ、免疫系を調節します。 この化合物は、細胞増殖とアポトーシスに関与する特定の分子経路を標的にすることで、抗腫瘍活性を示します .

類似化合物の比較

類似化合物

プセウドラリック酸 C2: デメトキシデアセトキシプセウドラリック酸 B が誘導される親化合物。

プセウドラリック酸 B: 類似の生物学的活性を有する別のジテルペノイド。

プセウドラリック酸 A: 抗菌性と抗腫瘍性で知られています

独自性

デメトキシデアセトキシプセウドラリック酸 B は、親化合物に比べて生物学的活性を高める特定の構造修飾のために、独自性があります。 免疫系を調節し、強力な抗腫瘍活性を示す能力は、科学研究と医薬品開発にとって貴重な化合物となっています .

将来の方向性

生化学分析

Biochemical Properties

Demethoxydeacetoxypseudolaric acid B plays a crucial role in biochemical reactions, particularly in the inhibition of metabolic pathways in microorganisms. This compound interacts with enzymes and proteins involved in these pathways, preventing cell division and growth. For instance, this compound inhibits the activity of certain enzymes that are essential for the synthesis of cellular components, thereby exerting its antimicrobial effects . Additionally, it modulates the immune system and exhibits antitumor activity by interacting with proteins involved in immune responses and cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in inflammation and immune responses, thereby reducing inflammation and enhancing immune function . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. For instance, this compound inhibits the activity of enzymes involved in the synthesis of nucleic acids and proteins, thereby preventing cell division and growth . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses . These molecular interactions contribute to the compound’s antimicrobial, anti-inflammatory, and antitumor activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is stable for up to two years when stored at the recommended temperature, ensuring its efficacy in long-term studies . Over time, this compound may undergo degradation, leading to a reduction in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions to form active metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and the levels of key metabolites . For example, this compound inhibits the activity of enzymes involved in the synthesis of fatty acids and nucleic acids, leading to reduced energy production and cell growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its therapeutic effects .

準備方法

合成経路と反応条件

デメトキシデアセトキシプセウドラリック酸 B は、プセウドラリック酸 C2 の加水分解によって合成することができます。このプロセスは、特定の反応条件下でメトキシ基とアセトキシ基を除去することを伴います。合成経路は通常、以下の手順を含みます。

加水分解: プセウドラリック酸 C2 は、酸性または塩基性条件下で加水分解され、メトキシ基とアセトキシ基が除去されます。

精製: 生成された生成物は、クロマトグラフィー技術を用いて精製され、高純度のデメトキシデアセトキシプセウドラリック酸 B が得られます.

工業生産方法

デメトキシデアセトキシプセウドラリック酸 B の工業生産には、チョウセンゴヨウの根皮からの大規模抽出、それに続く加水分解と精製プロセスが含まれます。 これらのプロセスでは、クロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、アセトンなどの溶媒が一般的に使用されます .

化学反応の分析

反応の種類

デメトキシデアセトキシプセウドラリック酸 B は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、対応するケトンまたはカルボン酸を生成することができます。

還元: 還元反応によって、この化合物はアルコールまたはアルカンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、デメトキシデアセトキシプセウドラリック酸 B のさまざまな酸化、還元、置換誘導体があります .

科学研究への応用

デメトキシデアセトキシプセウドラリック酸 B は、幅広い科学研究への応用があります。

化学: ジテルペノイド合成と反応を研究するためのモデル化合物として使用されています。

生物学: この化合物は、抗菌性と抗炎症性について研究されています。

医学: 抗腫瘍剤としての可能性と、免疫系を調節する能力について研究が行われています。

類似化合物との比較

Similar Compounds

Pseudolaric acid C2: The parent compound from which demethoxydeacetoxypseudolaric acid B is derived.

Pseudolaric acid B: Another diterpenoid with similar biological activities.

Pseudolaric acid A: Known for its antimicrobial and antitumor properties

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compounds. Its ability to modulate the immune system and exhibit potent antitumor activity makes it a valuable compound for scientific research and pharmaceutical development .

特性

IUPAC Name |

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFFEVMIQIJTGZ-XYWPTNBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?

A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Oxo-3,4-Dihydroquinazolin-2-Yl)sulfanyl]-N-[trans-4-(5-Phenyl-1,3,4-Oxadiazol-2-Yl)cyclohexyl]propanamide](/img/structure/B1150373.png)